molecular formula C4H8ClN3O B1324627 3-Ethyl-sydnone imine hydrochloride CAS No. 5596-04-3

3-Ethyl-sydnone imine hydrochloride

Cat. No. B1324627
CAS RN: 5596-04-3
M. Wt: 149.58 g/mol
InChI Key: GJQOFJHIWWWMCO-UHFFFAOYSA-N
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Description

“3-Ethyl-sydnone imine hydrochloride” is a chemical compound with the molecular formula C4H8ClN3O and a molecular weight of 149.58 . It is manufactured by MATRIX SCIENTIFIC . This compound is used for testing and research purposes only and is not suitable for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of sydnones, including “3-Ethyl-sydnone imine hydrochloride”, has been a topic of research. A mechanochemical approach has been used for the synthesis of sydnones and their derivatives . The process involves the use of a ball-milling approach, which has been found to be efficient and time-saving . Another method involves the addition of α-Haloacyl chloride to a suspension of sydnone imine hydrochloride in methylene chloride .


Molecular Structure Analysis

Sydnones, including “3-Ethyl-sydnone imine hydrochloride”, are mesoionic compounds that possess a 1,2,3-oxadiazole core . The molecular structure of these compounds can affect their properties and potential applications .


Chemical Reactions Analysis

Sydnones, including “3-Ethyl-sydnone imine hydrochloride”, are known for their ability to undergo [3 + 2]-cycloaddition reactions . They can also undergo ring-opening processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-sydnone imine hydrochloride” have been studied. It has been found that the electron-pair donability for this compound is higher than that for propylene carbonate (PC), though the electron-pair acceptability for this compound is lower .

Scientific Research Applications

Synthetic Utility in Chemistry

  • Preparation and Functionalization : A method for the C(4)-functionalization of sydnone imine hydrochloride derivatives, including the preparation of C(3)-substituted N6-tert-butoxycarbonyl sydnone imine derivative, was developed, offering efficient gram-scale functionalization (Cherepanov et al., 2018).

  • Chemical Behavior and Applications : Interest in sydnones and sydnone imines, including 3-Ethyl-sydnone imine hydrochloride, is driven by their unique molecular structures and chemical behavior. These mesoionic compounds are used in various synthetic applications, including functionalization, ring-opening processes, and cycloaddition reactions (Cherepanov & Moiseev, 2020).

  • Synthesis of N6-Phosphorylated Sydnone Imines : N6-phosphorylated sydnone imines, including variants derived from 3-Ethyl-sydnone imine hydrochloride, have been synthesized. These derivatives, exhibiting phosphorus and sulfur functionalities, demonstrate the versatility of sydnone imines in synthetic chemistry (Samarskaya et al., 2018).

Electrochemical and Physical Properties

  • Electrochemical Applications : The study of 3-Ethyl-sydnone imine hydrochloride's electrochemical properties revealed potential applications in enhancing lithium cycling efficiency. It was found to be more effective than propylene carbonate in this regard (Nanbu et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3-amino-3-ethoxyacrylate hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

Sydnone imines, including “3-Ethyl-sydnone imine hydrochloride”, have been used as medicines but have not been used for agricultural applications . Some sydnone imine derivatives have recently been found to exhibit PGR properties , indicating potential future directions for the use of these compounds in agriculture.

properties

IUPAC Name

3-ethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-2-7-3-4(5)8-6-7;/h3,5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQOFJHIWWWMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC(=N)O[N-]1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-sydnone imine hydrochloride

CAS RN

5596-04-3
Record name NSC59979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-sydnone imine hydrochloride

Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… 3-Ethyl-sydnone imine hydrochloride …
Number of citations: 2 www.ichimarutrading.co.jp

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